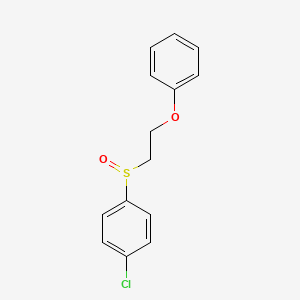

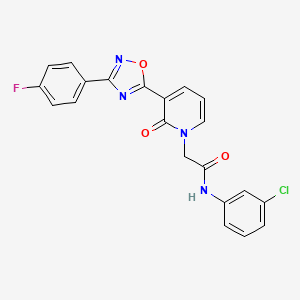

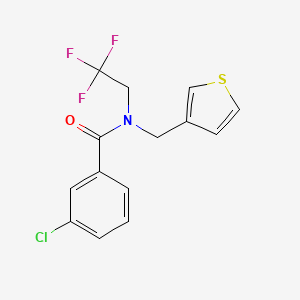

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide, or MNPA, is an organic compound with a wide range of applications in scientific research. It is a nitrophenyl acrylamide derivative with a molecular weight of 219.19 g/mol and a melting point of 73-76 °C. MNPA is used in biochemistry and molecular biology studies for a variety of purposes, including protein and nucleic acid synthesis, enzyme activity assays, and pharmacological studies.

科学的研究の応用

Polymer Science and Applications

Acrylamide derivatives are extensively studied for their potential in creating responsive and functional polymers. For instance, poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for drug delivery applications. Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have enabled the synthesis of PNIPAM with precise control over molecular weight and polydispersity, making it suitable for various biomedical applications (Convertine et al., 2004).

Corrosion Inhibition

Acrylamide derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. A study on synthetic acrylamide derivatives demonstrated their capability to significantly reduce corrosion of copper in nitric acid solutions. These findings suggest their potential use in protecting metal surfaces in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Environmental Remediation

Hydrogels based on acrylamide polymers have been synthesized for the uptake of heavy metal ions from aqueous solutions. These hydrogels can absorb metal ions effectively and subsequently convert them into nanoparticles, creating a novel approach for both water purification and the generation of catalyst systems for environmental remediation (R. Javed et al., 2018).

作用機序

Target of Action

The primary target of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules, which are essential for quorum sensing, a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide acts as an inhibitor of PqsD . It binds tightly to the enzyme, thereby preventing it from catalyzing the production of signal molecules . This interaction disrupts the cell-to-cell communication process, leading to changes in bacterial behavior .

Biochemical Pathways

The inhibition of PqsD affects the quorum sensing pathway in Pseudomonas aeruginosa . This pathway involves the production and detection of signal molecules, which trigger population-wide changes in gene expression when a certain threshold concentration is reached . By inhibiting PqsD, (2E)-N-methyl-3-(2-nitrophenyl)acrylamide disrupts this pathway, affecting the bacteria’s ability to behave collectively .

Result of Action

The inhibition of PqsD by (2E)-N-methyl-3-(2-nitrophenyl)acrylamide leads to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This disruption affects the bacteria’s ability to form biofilms, which are key to their survival and resistance against antibiotics . Therefore, the compound has potential anti-biofilm activity .

特性

IUPAC Name |

(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGXGXCPQAIAU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)